
3-Fluoro-3-(trifluoromethyl)pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Fluoro-3-(trifluoromethyl)pyrrolidine;hydrochloride" is a fluorinated pyrrolidine derivative. Pyrrolidines and their fluorinated analogs are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and potential use as organocatalysts . The presence of fluorine atoms, especially the trifluoromethyl group, can greatly influence the biological activity and metabolic stability of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated pyrrolidines can be achieved through direct fluorination of pyrrolidine derivatives or by multistep synthesis from fluoroalkyl precursors . A novel strategy for synthesizing poly-substituted pyridines, which could be related to the synthesis of complex pyrrolidine structures, involves a tandem C-F bond cleavage protocol . Additionally, the synthesis of fluorine-containing pyridine derivatives has been achieved through intermolecular cyclization and subsequent intramolecular transformations . These methods highlight the versatility and creativity required in the synthesis of complex fluorinated structures such as "this compound".
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidines is characterized by the presence of fluorine atoms, which can induce a significant gauche effect due to their high electronegativity and the ability to engage in unique electronic interactions . This effect can influence the three-dimensional conformation of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated pyrrolidines can participate in various chemical reactions, including electrophilic and nucleophilic fluorinations . The reactivity of these compounds is often modulated by the fluorine atoms, which can alter the electron density and steric demands of the molecule. For instance, the stereoselective difluoromethylenation of pyrrolidines has been achieved using specific reagents, leading to the synthesis of chiral, fluorinated pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by the presence of fluorine atoms. Fluorine's high electronegativity can decrease the basicity of amine functionalities and enhance the lipophilicity of the compound . These properties are crucial in determining the compound's solubility, stability, and overall suitability for use in various applications, including drug development and as an organocatalyst.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-2-10-3-4;/h10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXRZFKUHSIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260932-61-2 |
Source


|
| Record name | 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B3019823.png)
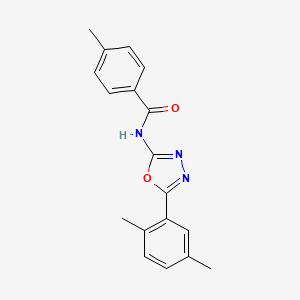
![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)
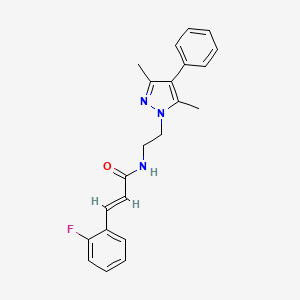
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)
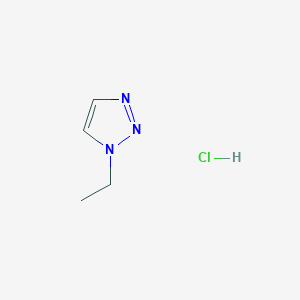
![4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine](/img/structure/B3019833.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3019835.png)
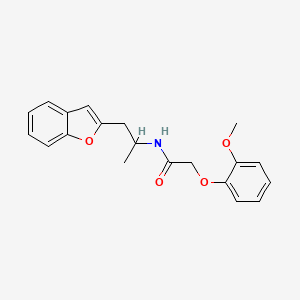

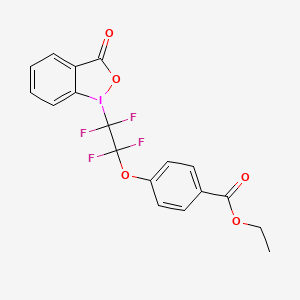

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)
